molecular formula C8H8BrNS B3156726 2-(3-Bromophenyl)ethanethioamide CAS No. 834861-78-8

2-(3-Bromophenyl)ethanethioamide

Cat. No.: B3156726
CAS No.: 834861-78-8
M. Wt: 230.13 g/mol
InChI Key: KQKCUCUCIFQMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)ethanethioamide is an organic compound with the molecular formula C8H8BrNS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanethioamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethanethioamide typically involves the reaction of 3-bromobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioacetamide acts as a nucleophile, displacing the chloride ion from the 3-bromobenzyl chloride.

Reaction Conditions:

    Reagents: 3-bromobenzyl chloride, thioacetamide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl ethanethioamides

Scientific Research Applications

2-(3-Bromophenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethanethioamide
  • 2-(4-Bromophenyl)ethanethioamide
  • 2-(3-Bromophenyl)-2-(dimethylamino)ethanethioamide

Uniqueness

2-(3-Bromophenyl)ethanethioamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCUCUCIFQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 4
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 5
2-(3-Bromophenyl)ethanethioamide
Reactant of Route 6
2-(3-Bromophenyl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.